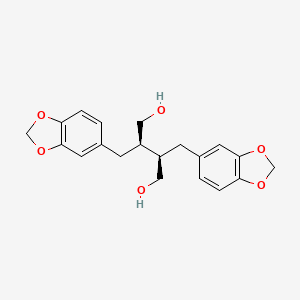

Dihydrocubebin

Descripción

This compound has been reported in Tarenna attenuata, Aralia bipinnata, and other organisms with data available.

extract of leaves of Piper guineense Schum. & Thonn.; structure

Structure

3D Structure

Propiedades

Número CAS |

24563-03-9 |

|---|---|

Fórmula molecular |

C20H22O6 |

Peso molecular |

358.4 g/mol |

Nombre IUPAC |

(2R,3R)-2,3-bis(1,3-benzodioxol-5-ylmethyl)butane-1,4-diol |

InChI |

InChI=1S/C20H22O6/c21-9-15(5-13-1-3-17-19(7-13)25-11-23-17)16(10-22)6-14-2-4-18-20(8-14)26-12-24-18/h1-4,7-8,15-16,21-22H,5-6,9-12H2/t15-,16-/m0/s1 |

Clave InChI |

JKCVMTYNARDGET-HOTGVXAUSA-N |

SMILES isomérico |

C1OC2=C(O1)C=C(C=C2)C[C@@H](CO)[C@@H](CC3=CC4=C(C=C3)OCO4)CO |

SMILES canónico |

C1OC2=C(O1)C=C(C=C2)CC(CO)C(CC3=CC4=C(C=C3)OCO4)CO |

Otros números CAS |

24563-03-9 |

Sinónimos |

1,4-Butanediol, 2,3-bis(1,3-benzodioxol-5-ylmethyl)-, (R*,R*)-(-)- dihydrocubebin |

Origen del producto |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Dihydrocubebin Biosynthesis Pathway in Piper cubeba

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core biosynthetic pathway of dihydrocubebin, a significant lignan found in Piper cubeba (Cubeb pepper). The document details the enzymatic steps, precursor molecules, and key intermediates, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Introduction: The Significance of Lignans from Piper cubeba

Piper cubeba, a member of the Piperaceae family, is a valuable plant known for its fruits and essential oils, which have a long history in traditional medicine and culinary practices.[1] The berries of P. cubeba are a rich source of a diverse class of secondary metabolites known as lignans.[1] Lignans are diphenolic compounds formed by the dimerization of two phenylpropanoid units.[2] They exhibit a wide array of biological activities, including anti-inflammatory, antimicrobial, antioxidant, and anticancer properties.[1][3]

Among the various lignans isolated from P. cubeba, such as cubebin and hinokinin, this compound stands out for its potential pharmacological applications.[1] this compound is a dibenzylbutane-type lignan characterized by a butane-1,4-diol backbone substituted with two (1,3-benzodioxol-5-yl)methyl groups.[4][5] Understanding its biosynthesis is crucial for metabolic engineering, enhancing its production in plant cell cultures, and exploring its therapeutic potential in drug development. This guide elucidates the proposed biosynthetic route to this compound, from primary metabolism to the final specialized product.

The Core Biosynthetic Pathway of this compound

The biosynthesis of this compound is a multi-step process that begins with the shikimate pathway and proceeds through the general phenylpropanoid pathway to generate monolignol precursors. These precursors then undergo stereospecific dimerization and a series of enzymatic modifications to yield the final lignan structure. Two plausible pathways have been proposed, both originating from the key intermediate, (+)-pinoresinol.[2]

Phenylpropanoid and Monolignol Biosynthesis

The journey begins with the aromatic amino acid L-Phenylalanine , a product of the shikimate pathway. A series of core enzymatic reactions converts L-Phenylalanine into p-Coumaroyl-CoA :

-

Phenylalanine ammonia-lyase (PAL) deaminates L-Phenylalanine to form Cinnamic acid.

-

Cinnamate 4-hydroxylase (C4H) hydroxylates Cinnamic acid to produce p-Coumaric acid.

-

4-Coumarate:CoA ligase (4CL) activates p-Coumaric acid into its thioester, p-Coumaroyl-CoA.

This central intermediate is then channeled towards the synthesis of monolignols. Through a series of reductions and hydroxylations catalyzed by enzymes such as Cinnamoyl-CoA reductase (CCR), Ferulate 5-hydroxylase (F5H), Caffeic acid O-methyltransferase (COMT), and Cinnamyl alcohol dehydrogenase (CAD), p-Coumaroyl-CoA is converted into Coniferyl alcohol , the primary building block for this compound.

Dimerization and Formation of the Lignan Scaffold

The crucial step in lignan biosynthesis is the stereoselective dimerization of two monolignol units.

-

Oxidation and Radical Coupling: Two molecules of Coniferyl alcohol are oxidized, likely by a laccase or peroxidase, to form resonance-stabilized radicals.

-

Dirigent Protein (DIR) Mediation: A Dirigent Protein guides the coupling of these radicals to stereospecifically form the furofuran lignan (+)-Pinoresinol .[6][7] This step is pivotal as it establishes the specific stereochemistry of the resulting lignan backbone.

Proposed Pathways from Pinoresinol to this compound

From (+)-Pinoresinol, the pathway to this compound is thought to proceed via one of two primary routes, as outlined in studies on lignan biosynthesis in related species.[2]

Pathway A: The Secoisolariciresinol/Matairesinol Route This is the most commonly cited pathway for the formation of many dibenzylbutane and dibenzylbutyrolactone lignans.[2][8]

-

First Reduction: Pinoresinol-lariciresinol reductase (PLR) , an NADPH-dependent enzyme, catalyzes the opening of one of the furan rings of (+)-Pinoresinol to form (+)-Lariciresinol.[9]

-

Second Reduction: The same PLR enzyme further reduces (+)-Lariciresinol to yield (+)-Secoisolariciresinol.[9]

-

Oxidation: Secoisolariciresinol dehydrogenase (SIRD) oxidizes the dibenzylbutane lignan (+)-Secoisolariciresinol to the dibenzylbutyrolactone lignan (-)-Matairesinol.[7][10]

-

Subsequent Modifications: It is hypothesized that (-)-Matairesinol undergoes further enzymatic modifications, including reduction and the formation of methylenedioxy bridges, to ultimately form this compound. The precise enzymes for these final steps in Piper cubeba have not yet been fully characterized.

Pathway B: The Sesamin Route (Hypothetical in P. cubeba) An alternative pathway involves the formation of methylenedioxy bridges earlier in the sequence.[2]

-

Methylenedioxy Bridge Formation: (+)-Pinoresinol is converted to (+)-Piperitol and then to (+)-Sesamin by a cytochrome P450 enzyme, a piperitol/sesamin synthase (PSS).[6][11] This enzyme is responsible for forming the two characteristic methylenedioxy bridges found in many Piper lignans.

-

Conversion to this compound: It is proposed that (+)-Sesamin can then be converted into (-)-Dihydrocubebin .[2] This conversion would involve the reductive opening of both furan rings, a process that is plausible but for which the specific enzymes in P. cubeba remain unidentified.

The diagram below illustrates the more extensively characterized "Pathway A" as the primary route leading towards the this compound scaffold.

Caption: Proposed biosynthetic pathway of this compound from L-Phenylalanine in Piper cubeba.

Quantitative Data on Piper cubeba Lignans

While kinetic data for the specific enzymes in P. cubeba is not widely available, several studies have quantified the lignan content in its fruits and extracts. This data is crucial for assessing the natural abundance of this compound and its precursors and for optimizing extraction protocols.

| Compound | Plant Material/Extract | Concentration / Yield | Method | Reference |

| Total Lignans | Seeds (84% aq. ethanol extract) | >80% of total lignans extracted | USAE-HPLC | [12][13] |

| (-)-Cubebin | Seeds (optimized extraction) | ~18 mg/g | USAE-HPLC | [12][14] |

| (-)-Yatein | Seeds (optimized extraction) | ~1.5 mg/g | USAE-HPLC | [12][13] |

| (+)-Dihydroclusin | Seeds (optimized extraction) | ~1.0 mg/g | USAE-HPLC | [12][13] |

| (-)-Clusin | Seeds (optimized extraction) | ~4.5 mg/g | USAE-HPLC | [12][13] |

| Total Phenols | Hydroalcoholic extract | 0.578 mg/100mg of extract | Colorimetric | [15] |

| Total Flavonoids | Hydroalcoholic extract | 0.867 mg/100mg of extract | Colorimetric | [15] |

USAE: Ultrasound-Assisted Extraction

Experimental Protocols

The elucidation of biosynthetic pathways relies on robust experimental methodologies for the extraction, identification, and quantification of metabolites, as well as for characterizing enzyme activity.

Protocol: Lignan Extraction and Quantification by HPLC

This generalized protocol is based on methods successfully used for the analysis of lignans in Piper cubeba and other plant matrices.[12][13][16]

Objective: To extract and quantify this compound and related lignans from dried P. cubeba berries.

1. Sample Preparation:

- Grind dried P. cubeba berries into a fine powder (e.g., using a grinder with liquid nitrogen to prevent degradation).

- Defat the powder by maceration with n-hexane (3 x 50 mL for every 10 g of powder) to remove lipids, which can interfere with analysis. Air-dry the defatted powder.

2. Ultrasound-Assisted Extraction (USAE):

- Weigh approximately 1.0 g of the dried, defatted powder into a 50 mL centrifuge tube.

- Add 20 mL of the extraction solvent (e.g., 84% aqueous ethanol, as optimized by Arruda et al., 2019).[13][14]

- Sonicate the mixture in an ultrasonic bath for 30-40 minutes at a controlled temperature (e.g., 40-45°C).[16]

- Centrifuge the sample at 4000 x g for 15 minutes.

- Collect the supernatant. Repeat the extraction on the pellet one more time to ensure complete recovery.

- Combine the supernatants and evaporate the solvent under reduced pressure using a rotary evaporator.

3. Sample Preparation for HPLC:

- Re-dissolve the dried extract in a known volume of HPLC-grade methanol (e.g., 5 mL).

- Filter the solution through a 0.22 µm syringe filter (e.g., PTFE or nylon) into an HPLC vial.[16]

4. HPLC Analysis:

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

Mobile Phase: A gradient elution is typically used.

Solvent A: Water with 0.1% formic acid.

Solvent B: Acetonitrile with 0.1% formic acid.

Gradient Program: Start with a high concentration of Solvent A (e.g., 95%), linearly increasing Solvent B over 30-40 minutes.

Flow Rate: 1.0 mL/min.

Detection: Photodiode Array (PDA) or UV detector at 280 nm.[6]

Quantification: Prepare a calibration curve using an authenticated this compound standard of known concentrations. Calculate the concentration in the sample by comparing its peak area to the calibration curve.

Caption: Experimental workflow for the extraction and quantification of lignans.

Protocol: In Vitro Assay for Pinoresinol-Lariciresinol Reductase (PLR) Activity

This protocol describes a general method for assaying the activity of PLR, a key enzyme in the lignan pathway. It requires the expression and purification of the recombinant enzyme or the use of a crude protein extract from the plant.

Objective: To measure the rate of pinoresinol and/or lariciresinol reduction by PLR.

1. Enzyme Preparation:

- Clone the putative PLR gene from P. cubeba cDNA into an expression vector (e.g., pET-28a for E. coli expression).

- Express the recombinant protein in E. coli and purify it using affinity chromatography (e.g., Ni-NTA).

- Alternatively, prepare a crude protein extract from young P. cubeba tissues by homogenizing in an extraction buffer (e.g., Tris-HCl pH 7.5, with PVPP, DTT, and protease inhibitors).

2. Enzyme Assay Reaction:

- Prepare a reaction mixture in a microcentrifuge tube or a 96-well plate. The final volume is typically 100-200 µL.

- Reaction Buffer: 100 mM Tris-HCl or phosphate buffer, pH 7.0.

- Substrate: 100-200 µM (+)-Pinoresinol (dissolved in a small amount of DMSO and diluted in buffer).

- Cofactor: 200 µM NADPH.

- Enzyme: 1-5 µg of purified recombinant PLR or 20-50 µg of crude protein extract.

- Control Reactions:

- No enzyme (to check for non-enzymatic substrate degradation).

- No substrate (to measure background NADPH oxidation).

- Boiled enzyme (to confirm heat-labile activity).

3. Reaction and Measurement:

- Incubate the reaction mixture at 30°C for a set time (e.g., 30-60 minutes).

- Stop the reaction by adding an equal volume of ethyl acetate or by adding an acid (e.g., 10 µL of 1 M HCl).

- Extract the lignans from the aqueous phase by vortexing with ethyl acetate (2 x 200 µL).

- Combine the organic phases, evaporate to dryness, and re-dissolve in methanol for HPLC analysis.

- Alternatively, monitor the reaction in real-time by measuring the decrease in absorbance at 340 nm due to NADPH oxidation using a spectrophotometer.

4. Product Analysis:

- Analyze the reaction products by HPLC as described in Protocol 4.1.

- Identify the formation of lariciresinol and secoisolariciresinol by comparing retention times with authentic standards.

- Calculate enzyme activity based on the amount of product formed per unit time per mg of protein (e.g., in pkat/mg or nmol/s/mg).

Conclusion and Future Outlook

The biosynthesis of this compound in Piper cubeba follows the general lignan pathway, originating from coniferyl alcohol and proceeding through the key intermediates pinoresinol, lariciresinol, and secoisolariciresinol.[2] While the core upstream pathway is well-understood, the specific enzymes responsible for the final tailoring steps—the reduction and methylenedioxy bridge formations that convert matairesinol or sesamin into this compound—in P. cubeba require further investigation.[2][8]

For researchers and drug development professionals, a complete understanding of this pathway is paramount. Future work should focus on:

-

Gene Discovery: Identifying and characterizing the genes encoding the terminal reductases and synthases in P. cubeba using transcriptomic and proteomic approaches.

-

Enzyme Kinetics: Performing detailed kinetic analysis of the key enzymes like PLR and SIRD from P. cubeba to understand substrate specificity and regulatory mechanisms.[9]

-

Metabolic Engineering: Utilizing the knowledge of this pathway to engineer microbial or plant-based systems for the enhanced production of this compound and other valuable lignans.[11]

By filling these knowledge gaps, the scientific community can fully harness the potential of Piper cubeba as a natural source for novel therapeutic agents.

References

- 1. Cubeb (Piper cubeba L.f.): A comprehensive review of its botany, phytochemistry, traditional uses, and pharmacological properties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Medicinal Attributes of Lignans Extracted from Piper Cubeba: Current Developments - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. This compound | C20H22O6 | CID 193042 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound (CHEBI:543841) [ebi.ac.uk]

- 6. mdpi.com [mdpi.com]

- 7. par.nsf.gov [par.nsf.gov]

- 8. BioKB - Publication [biokb.lcsb.uni.lu]

- 9. Pinoresinol-lariciresinol reductases, key to the lignan synthesis in plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. arkat-usa.org [arkat-usa.org]

- 11. Essences in Metabolic Engineering of Lignan Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Development of a Validated High-Performance Liquid Chromatography Method and Optimization of the Extraction of Lignans from Piper cubeba - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Optimal extraction conditions and quantification of lignan phytoestrogens in cereal grains using targeted LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

Isolation and purification of Dihydrocubebin from natural sources

An In-depth Guide to the Extraction, Purification, and Characterization of Dihydrocubebin from Natural Sources for Application in Scientific Research and Drug Development.

This compound, a lignan found predominantly in the fruits of Piper cubeba (cubeb pepper), has garnered significant interest within the scientific community for its diverse biological activities. This technical guide provides a comprehensive overview of the methodologies for the isolation and purification of this compound, tailored for researchers, scientists, and professionals in drug development. This document outlines detailed experimental protocols, presents quantitative data for comparative analysis, and visualizes key processes and biological pathways.

Natural Sources and Extraction Strategies

This compound is primarily isolated from the berries of Piper cubeba. The selection of an appropriate extraction solvent and method is critical for maximizing the yield and purity of the target compound. Various solvents, including n-hexane, methanol, and ethanol, have been successfully employed.

Extraction Data Summary

| Plant Material | Extraction Solvent | Extraction Method | Yield of Crude Extract (%) | This compound Content in Extract | Reference |

| Sun-dried Piper cubeba fruit | 96% Ethanol | Maceration | Not Specified | Flavonoid: 27.85±0.53 mg QE/g, Phenol: 45.23±0.23 mg GAE/g | [1][2] |

| Sun-dried Piper cubeba fruit | 70% Ethanol | Maceration | Not Specified | Flavonoid: 10.84±0.34 mg QE/g, Phenol: 36.04±0.33 mg GAE/g | [1][2] |

| Sun-dried Piper cubeba fruit | Distilled Water | Maceration | Not Specified | Flavonoid: 2.39±0.03 mg QE/g, Phenol: 12.60±0.42 mg GAE/g | [1][2] |

| Piper cubeba fruits | n-Hexane | Not Specified | More active extract | Active compound identified as this compound | [3] |

| Piper cubeba seeds | 84% Aqueous Ethanol | Ultrasound-Assisted | >80% of total lignans | Not specified for this compound | [4] |

Experimental Protocol: Ultrasound-Assisted Extraction (UAE)

This protocol is optimized for the extraction of lignans from Piper cubeba seeds and represents an efficient method for obtaining a this compound-rich extract.[4]

-

Sample Preparation: Grind dried Piper cubeba seeds to a coarse powder.

-

Extraction:

-

Place 10 g of the powdered seeds in a flask.

-

Add 100 mL of 84% aqueous ethanol.

-

Submerge the flask in an ultrasonic bath.

-

Sonicate for 38 minutes at a controlled temperature (e.g., 40-50 °C).

-

-

Filtration and Concentration:

-

Filter the mixture through Whatman No. 1 filter paper.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude extract.

-

Purification of this compound

A multi-step purification process involving column chromatography followed by preparative High-Performance Liquid Chromatography (HPLC) is recommended for obtaining high-purity this compound.

Experimental Workflow for this compound Isolation and Purification

References

- 1. researchgate.net [researchgate.net]

- 2. Bioactive compound profile of sun-dried cubeb (Piper cubeba) fruit extract | Semantic Scholar [semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. Development of a Validated High-Performance Liquid Chromatography Method and Optimization of the Extraction of Lignans from Piper cubeba - PubMed [pubmed.ncbi.nlm.nih.gov]

The Chemical Synthesis and Structural Elucidation of Dihydrocubebin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydrocubebin is a naturally occurring lignan belonging to the dibenzylbutanediol class.[1][2] Found in various plant species, it has garnered interest within the scientific community for its potential biological activities. This technical guide provides a comprehensive overview of the chemical synthesis and structural elucidation of this compound, presenting key data in a structured format and detailing experimental methodologies.

Chemical Synthesis of this compound

The asymmetric synthesis of (+)-dihydrocubebin has been reported, providing a stereoselective route to this natural product. A plausible synthetic pathway, based on established methodologies for related lignans, involves the asymmetric Michael addition of a nucleophile to a chiral α,β-unsaturated aldehyde, followed by a series of functional group transformations.

A key strategy for the synthesis of dibenzylbutane lignans involves the stereoselective construction of the C2-C3 bond with the correct (R,R) configuration. One effective method utilizes a chiral auxiliary to direct the addition of a Grignard reagent to an enone, followed by reductive removal of the auxiliary. An alternative approach is the asymmetric hydrogenation of a suitable precursor.

A reported synthesis of (+)-dihydrocubebin utilizes a Michael addition of an α-aminonitrile-derived nucleophile to an α,β-unsaturated aldehyde. This methodology allows for the efficient and highly stereoselective formation of the carbon skeleton.

Below is a generalized reaction scheme representing a plausible synthetic route to this compound.

Caption: A plausible synthetic pathway to this compound.

Experimental Protocols

Asymmetric Michael Addition (Illustrative Protocol):

This protocol is a generalized representation based on common methods for asymmetric synthesis. For specific details, consultation of the primary literature, such as the work by Enders and Milovanović, is recommended.

-

Preparation of the Nucleophile: To a solution of the chiral α-aminonitrile in anhydrous THF at -78 °C under an inert atmosphere, a solution of a strong base (e.g., n-butyllithium in hexanes) is added dropwise. The mixture is stirred at this temperature for 30 minutes to generate the corresponding lithiated species.

-

Michael Addition: A solution of the α,β-unsaturated aldehyde derived from piperonal in anhydrous THF is added dropwise to the solution of the lithiated α-aminonitrile at -78 °C. The reaction mixture is stirred at this temperature for 2-4 hours or until TLC analysis indicates the complete consumption of the starting aldehyde.

-

Quenching and Work-up: The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride. The mixture is allowed to warm to room temperature, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the Michael adduct.

Quantitative Data for Synthesis

| Step | Reactants | Reagents and Conditions | Product | Yield (%) | Reference |

| Michael Addition | α,β-Unsaturated aldehyde, Chiral α-aminonitrile | 1. n-BuLi, THF, -78 °C; 2. Quench with NH4Cl (aq) | Michael Adduct | >90 (de) | [3] |

| Reduction and Hydrolysis | Michael Adduct | 1. LiAlH4, THF, 0 °C to rt; 2. H3O+ | Intermediate Diol | High | [3] |

| Deprotection | Intermediate Diol | Specific to protecting groups used | This compound | High | [3] |

Note: Specific yields and diastereomeric excess (de) are highly dependent on the exact substrates and conditions used and should be referenced from the primary literature.

Structural Elucidation of this compound

The structural elucidation of this compound relies on a combination of modern spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). X-ray crystallography can provide definitive proof of the relative and absolute stereochemistry.

Caption: Workflow for the structural elucidation of this compound.

NMR Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for determining the carbon-hydrogen framework of this compound. 2D NMR experiments such as COSY, HSQC, and HMBC are essential for assigning the specific proton and carbon signals and establishing connectivity within the molecule.

Experimental Protocol for NMR Analysis:

-

Sample Preparation: A sample of pure this compound (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, 0.5-0.7 mL) in a standard 5 mm NMR tube.

-

Data Acquisition: ¹H NMR, ¹³C NMR, DEPT, COSY, HSQC, and HMBC spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Data Processing: The acquired free induction decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected using appropriate NMR processing software.

-

Spectral Analysis: Chemical shifts (δ) are referenced to the residual solvent peak or an internal standard (e.g., TMS). Coupling constants (J) are measured from the ¹H NMR spectrum. The 2D NMR spectra are analyzed to establish correlations between protons and carbons, leading to the complete assignment of the structure.

¹H and ¹³C NMR Data for this compound:

| Position | ¹³C Chemical Shift (δ, ppm) | ¹H Chemical Shift (δ, ppm), Multiplicity, J (Hz) |

| 1, 1' | ~63.5 | ~3.6 (m) |

| 2, 3 | ~43.0 | ~1.8 (m) |

| 4, 4' | ~35.0 | ~2.5 (m) |

| Ar-C1 | ~133.0 | - |

| Ar-C2 | ~109.0 | ~6.7 (d, J=8.0) |

| Ar-C3 | ~147.5 | - |

| Ar-C4 | ~146.0 | - |

| Ar-C5 | ~108.0 | ~6.6 (d, J=8.0) |

| Ar-C6 | ~121.5 | ~6.6 (s) |

| O-CH₂-O | ~101.0 | ~5.9 (s) |

Note: The chemical shifts are approximate and can vary depending on the solvent and experimental conditions. The data presented is a compilation from typical values for dibenzylbutanediol lignans.

Mass Spectrometry

High-resolution mass spectrometry (HRMS) is used to determine the exact mass and elemental composition of this compound. Fragmentation patterns observed in the mass spectrum provide valuable information about the structure of the molecule. For dibenzylbutanediol lignans, characteristic fragmentation includes the loss of water and formaldehyde from the butanediol moiety.[4]

Experimental Protocol for Mass Spectrometry:

-

Sample Introduction: A dilute solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) is introduced into the mass spectrometer via direct infusion or coupled with a liquid chromatography system (LC-MS).

-

Ionization: Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) is typically used to generate molecular ions.

-

Mass Analysis: The mass-to-charge ratio (m/z) of the ions is measured using a high-resolution mass analyzer such as a time-of-flight (TOF) or Orbitrap instrument.

-

Fragmentation Analysis (MS/MS): Tandem mass spectrometry is performed by selecting the molecular ion and subjecting it to collision-induced dissociation (CID) to generate fragment ions. The fragmentation pattern is then analyzed to deduce structural features.

Mass Spectrometry Data for this compound:

| Technique | Ion | Observed m/z | Interpretation |

| HRMS (ESI+) | [M+Na]⁺ | ~381.1314 | Corresponds to C₂₀H₂₂O₆Na |

| MS/MS | [M+H]⁺ | ~359.1495 | Protonated molecular ion |

| MS/MS | [M+H - H₂O]⁺ | ~341.1389 | Loss of a water molecule |

| MS/MS | [M+H - CH₂O]⁺ | ~329.1389 | Loss of a formaldehyde molecule |

| MS/MS | [M+H - H₂O - CH₂O]⁺ | ~311.1283 | Consecutive loss of water and formaldehyde |

| MS/MS | C₈H₇O₂⁺ | 135.0446 | Cleavage yielding the piperonyl fragment |

Note: The m/z values are theoretical and may vary slightly in experimental data.

X-ray Crystallography

Single-crystal X-ray diffraction provides the most definitive structural information, including bond lengths, bond angles, and the absolute configuration of chiral centers. To date, a specific entry for the crystal structure of this compound (CAS 24563-03-9) has not been found in the Cambridge Crystallographic Data Centre (CCDC). However, the technique remains the gold standard for unambiguous structural determination.

Experimental Protocol for X-ray Crystallography (General):

-

Crystallization: Single crystals of this compound suitable for X-ray diffraction are grown, typically by slow evaporation of a solvent from a concentrated solution.

-

Data Collection: A selected crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded on a detector as the crystal is rotated.

-

Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is solved using direct methods or Patterson methods and refined to obtain the final atomic coordinates and molecular structure.

Conclusion

This technical guide has outlined the key aspects of the chemical synthesis and structural elucidation of this compound. The provided synthetic strategies and analytical protocols offer a framework for researchers working with this and related lignan compounds. While a plausible synthetic route and general analytical procedures have been detailed, it is imperative to consult the primary scientific literature for specific, optimized experimental conditions and for the most accurate and detailed quantitative data. The continued investigation into the synthesis and properties of this compound will undoubtedly contribute to the broader field of natural product chemistry and drug discovery.

References

Physicochemical Properties of Dihydrocubebin: A Technical Guide for Researchers

An In-depth Technical Guide on the Core Physicochemical Properties of Dihydrocubebin for Researchers, Scientists, and Drug Development Professionals.

Introduction

This compound is a dibenzylbutanediol lignan found in various plant species, including Piper cubeba. Lignans are a class of polyphenolic compounds known for their diverse biological activities. As interest in natural products for pharmaceutical applications continues to grow, a thorough understanding of the physicochemical properties of lead compounds like this compound is crucial for formulation development, preclinical studies, and ensuring product quality and stability. This technical guide provides a comprehensive overview of the available data on the solubility and stability of this compound, along with detailed experimental protocols and relevant biological context. While specific quantitative data for this compound is limited in the current literature, this guide also incorporates information from its closely related analogue, cubebin, and general principles for the analysis of lignans to provide a practical resource for researchers.

Core Physicochemical Properties

This compound (IUPAC name: (2R,3R)-2,3-bis(1,3-benzodioxol-5-ylmethyl)butane-1,4-diol) is a non-polar compound.[1] Its fundamental properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₂₀H₂₂O₆ | PubChem |

| Molecular Weight | 358.4 g/mol | PubChem |

| XLogP3 | 2.9 | PubChem |

| Hydrogen Bond Donor Count | 2 | PubChem |

| Hydrogen Bond Acceptor Count | 6 | PubChem |

| Rotatable Bond Count | 7 | PubChem |

| Topological Polar Surface Area | 77.4 Ų | PubChem |

| Melting Point | 130-133 °C (for Cubebin) | [1] |

Solubility Profile

The solubility of a compound is a critical parameter that influences its absorption, distribution, and formulation possibilities. Lignans, as a group, are generally characterized as fairly lipophilic polyphenols with limited aqueous solubility.[2]

Aqueous Solubility

Based on its chemical structure and calculated LogS value of -4.26, this compound is predicted to have low water solubility.[3] This is consistent with the general observation for lignan aglycones.

Organic Solvent Solubility

Lignans are typically extracted from plant materials using medium to polar organic solvents, indicating their solubility in these media.[2] For instance, the isolation of cubebin often involves extraction with methanol, followed by partitioning with petroleum ether, and subsequent purification using mixtures of petroleum ether and ethyl acetate.[1] The limited solubility of cubebin in petroleum ether is utilized to remove other interfering compounds.[1] Acetone is also a significant solvent as it can be used to precipitate saponified materials while keeping crude cubebin in solution.[1]

Based on this, the following qualitative solubility profile can be inferred for this compound:

| Solvent | Expected Solubility | Rationale |

| Water | Low | High lipophilicity (XLogP3 = 2.9) |

| Methanol | Soluble | Used in the extraction of lignans.[2] |

| Ethanol | Soluble | Polar organic solvent, often used for lignan extraction.[2] |

| Ethyl Acetate | Soluble | Medium polarity solvent suitable for lignan aglycones.[2] |

| Acetone | Soluble | Used in the purification of cubebin.[1] |

| Petroleum Ether | Limited Solubility | Used for partitioning and purification of cubebin.[1] |

Stability Profile

The stability of a drug substance under various environmental conditions is a critical quality attribute that must be thoroughly investigated. This includes assessing its susceptibility to degradation by heat, light, and pH.

Thermal Stability

Lignans are generally considered to be relatively resistant to high temperatures.[2] Studies on lignans from various plant sources suggest that they are often stable at temperatures below 100°C.[2] However, the specific thermal stability of this compound has not been reported.

Photostability

The photostability of lignans is an area that has not been extensively studied. To ensure the quality and efficacy of this compound-containing products, it is essential to evaluate its sensitivity to light.

pH-Dependent Stability

The stability of a compound can be significantly influenced by the pH of the solution. For compounds with functional groups susceptible to hydrolysis, determining the pH-rate profile is crucial for developing stable liquid formulations and predicting degradation in physiological environments. While no specific pH-stability data for this compound is available, it is an important parameter to be determined experimentally.

Experimental Protocols

The following sections provide detailed methodologies for determining the solubility and stability of this compound. These protocols are based on general principles and methods commonly used for natural products and can be adapted as needed.

Solubility Determination Protocol

A common method for determining the solubility of a compound is the shake-flask method followed by quantification using a suitable analytical technique like High-Performance Liquid Chromatography (HPLC).

Objective: To determine the equilibrium solubility of this compound in various solvents (e.g., water, ethanol, methanol, ethyl acetate) at a controlled temperature.

Materials:

-

This compound (pure compound)

-

Selected solvents (HPLC grade)

-

Vials with screw caps

-

Shaking incubator or orbital shaker

-

Centrifuge

-

HPLC system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

-

Analytical balance

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a different solvent.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a shaking incubator set at a constant temperature (e.g., 25°C or 37°C).

-

Shake the vials for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.

-

-

Sample Preparation:

-

After equilibration, allow the vials to stand to let the undissolved solid settle.

-

Centrifuge the vials at a high speed to separate the supernatant from the solid material.

-

Carefully withdraw an aliquot of the clear supernatant.

-

-

Quantification:

-

Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

-

Analyze the diluted samples using a validated HPLC method to determine the concentration of this compound.

-

-

Data Analysis:

-

Calculate the solubility of this compound in each solvent, typically expressed in mg/mL or µg/mL.

-

Solubility Determination Workflow Diagram

Stability Testing: Forced Degradation Protocol

Forced degradation studies are essential to understand the degradation pathways and to develop stability-indicating analytical methods. These studies involve exposing the drug substance to stress conditions more severe than accelerated stability testing.[4]

Objective: To investigate the degradation of this compound under various stress conditions (acidic, basic, oxidative, thermal, and photolytic).

Materials:

-

This compound (pure compound)

-

Hydrochloric acid (HCl) solutions (e.g., 0.1 M, 1 M)

-

Sodium hydroxide (NaOH) solutions (e.g., 0.1 M, 1 M)

-

Hydrogen peroxide (H₂O₂) solution (e.g., 3%)

-

HPLC grade water, methanol, and acetonitrile

-

Oven

-

Photostability chamber

-

HPLC system with a photodiode array (PDA) or mass spectrometry (MS) detector

Procedure:

-

Preparation of Stock Solution:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration.

-

-

Stress Conditions:

-

Acid Hydrolysis: Mix the stock solution with an equal volume of HCl solution. Heat at a specific temperature (e.g., 60°C) for a defined period.

-

Base Hydrolysis: Mix the stock solution with an equal volume of NaOH solution. Keep at room temperature or a slightly elevated temperature for a defined period. Neutralize the solution before analysis.

-

Oxidative Degradation: Mix the stock solution with H₂O₂ solution. Keep at room temperature for a defined period.

-

Thermal Degradation: Expose the solid this compound powder and a solution of this compound to dry heat in an oven at a high temperature (e.g., 80°C) for a defined period.

-

Photolytic Degradation: Expose the solid this compound powder and a solution of this compound to light in a photostability chamber according to ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/m² of UV radiation).[5]

-

-

Sample Analysis:

-

At various time points, withdraw samples from each stress condition.

-

Analyze the samples using a stability-indicating HPLC method. A PDA detector can help in assessing peak purity, while an LC-MS system can be used to identify the degradation products.

-

-

Data Analysis:

-

Determine the percentage of degradation of this compound under each condition.

-

Identify and characterize the major degradation products.

-

Forced Degradation Workflow Diagram

Biological Activity and Signaling Pathway

This compound has been shown to possess anti-inflammatory properties. One of its identified mechanisms of action is the inhibition of histamine release from mast cells. This activity is crucial in modulating allergic and inflammatory responses.

Inhibition of Histamine Release

Mast cell degranulation, leading to the release of histamine and other inflammatory mediators, is a key event in type I hypersensitivity reactions. This process is triggered by the cross-linking of IgE antibodies bound to their high-affinity receptors (FcεRI) on the mast cell surface. This initiates a signaling cascade involving the activation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of Ca²⁺ from the endoplasmic reticulum, leading to an increase in intracellular calcium concentration. This, along with the activation of protein kinase C (PKC) by DAG, ultimately results in the exocytosis of histamine-containing granules.

This compound has been found to inhibit histamine release induced by various stimuli, including DNP-BSA (an antigen), thapsigargin (a SERCA pump inhibitor that depletes ER Ca²⁺ stores), and ionomycin (a calcium ionophore). This suggests that this compound may interfere with the intracellular Ca²⁺ signaling pathway or downstream events leading to degranulation.

The following diagram illustrates the mast cell degranulation pathway and the inhibitory action of this compound.

Mast Cell Degranulation Pathway Inhibition

Conclusion

This technical guide provides a summary of the current knowledge on the physicochemical properties of this compound, with a focus on its solubility and stability. While specific quantitative data for this compound remains limited, the information on related lignans and the detailed experimental protocols provided herein offer a solid foundation for researchers to conduct further investigations. The elucidation of its inhibitory activity on histamine release highlights its potential as an anti-inflammatory agent and underscores the importance of continued research into its mechanism of action and pharmaceutical development. Future studies should focus on generating precise quantitative data for the solubility of this compound in a range of pharmaceutically relevant solvents and a comprehensive stability profile, including its degradation kinetics under various stress conditions. Such data will be invaluable for the rational design of dosage forms and for ensuring the quality, safety, and efficacy of this compound as a potential therapeutic agent.

References

- 1. nopr.niscpr.res.in [nopr.niscpr.res.in]

- 2. Extraction Techniques and Analytical Methods for Isolation and Characterization of Lignans - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cubebin, a Lignan Isolated from Drimys andina, Exhibits Potent and Selective Antiparasitic Activity against Angiostrongylus cantonensis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. lubrizolcdmo.com [lubrizolcdmo.com]

- 5. database.ich.org [database.ich.org]

Dihydrocubebin: A Comprehensive Technical Guide to its Natural Occurrence, Distribution, and Analysis

Foreword: This technical guide provides an in-depth overview of Dihydrocubebin, a lignan of significant interest to the scientific community. Tailored for researchers, scientists, and drug development professionals, this document details the natural sources of this compound, its quantitative distribution, methodologies for its analysis, and its interaction with cellular signaling pathways.

Natural Occurrence and Distribution of this compound

This compound is a naturally occurring lignan found in a variety of plant species across different families and geographical regions. Its presence has been confirmed in several medicinal and aromatic plants, highlighting its potential as a bioactive compound for further investigation.

Table 1: Plant Species Containing this compound

| Family | Genus | Species | Plant Part(s) | Geographical Distribution |

| Piperaceae | Piper | cubeba (Cubeb pepper) | Berries, Leaves, Stalks | Indonesia (Java, Sumatra), other tropical regions |

| Piperaceae | Piper | guineense (West African black pepper) | Leaves, Seeds | West and Central Africa |

| Rubiaceae | Tarenna | attenuata | Whole plant | China |

| Araliaceae | Aralia | bipinnata | Not specified | Asia |

| Aristolochiaceae | Aristolochia | constricta | Stems | Ecuador |

The primary sources of this compound are plants from the Piper genus, particularly Piper cubeba and Piper guineense.[1][2] In Piper cubeba, this lignan is found in the berries, leaves, and stalks, indicating a wide distribution within the plant.[1] While this compound has been identified in other plant families such as Rubiaceae, Araliaceae, and Aristolochiaceae, the concentration and distribution in these species are less characterized.[3][4]

Quantitative Analysis of this compound

Quantitative data on the specific concentration of this compound in various plant materials is limited in publicly available literature. Most studies confirm its presence through qualitative analysis. However, the overall lignan content in plants like Piper cubeba can be significant, suggesting that this compound may be present in quantifiable amounts. Further targeted research is required to establish precise concentration ranges in different species and plant parts.

Table 2: Quantitative Data on Lignans in Piper cubeba

| Compound | Plant Part | Extraction Method | Analytical Method | Concentration/Yield | Reference |

| Total Lignans | Seeds | Ultrasound-Assisted Extraction | HPLC | >80% of total lignans extracted | Arruda et al., 2019 |

| This compound | Berries | Not specified | Not specified | Present, but not quantified | Drissi et al., 2022 |

Experimental Protocols

The extraction, isolation, and quantification of this compound are crucial steps for its further study. The following protocols are based on established methods for lignan analysis in Piper species and can be adapted for this compound.

Extraction of this compound from Piper cubeba Seeds

This protocol is adapted from a validated method for lignan extraction from Piper cubeba.

Objective: To extract this compound and other lignans from the seeds of Piper cubeba.

Materials and Reagents:

-

Dried seeds of Piper cubeba

-

84% aqueous ethanol

-

Ultrasound bath

-

Grinder or mill

-

Filter paper

-

Rotary evaporator

Procedure:

-

Grind the dried seeds of Piper cubeba to a fine powder.

-

Weigh a specific amount of the powdered material (e.g., 10 g).

-

Add the powdered seeds to a flask with 84% aqueous ethanol (e.g., 100 mL).

-

Place the flask in an ultrasound bath and sonicate for 38 minutes at a controlled temperature.

-

After sonication, filter the mixture to separate the extract from the solid plant material.

-

Concentrate the filtrate using a rotary evaporator under reduced pressure to obtain the crude extract containing this compound.

Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a reliable reverse-phase HPLC method for the quantification of lignans.

Objective: To quantify the concentration of this compound in a plant extract.

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system with a photodiode array (PDA) detector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 280 nm.

-

Injection Volume: 20 µL.

Procedure:

-

Prepare a standard stock solution of purified this compound of known concentration.

-

Create a series of calibration standards by diluting the stock solution.

-

Dissolve a known weight of the crude plant extract in the mobile phase.

-

Filter the sample solution through a 0.45 µm syringe filter.

-

Inject the calibration standards and the sample solution into the HPLC system.

-

Construct a calibration curve by plotting the peak area against the concentration of the standards.

-

Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.

Signaling Pathway Interactions

This compound has been shown to exhibit biological activity by interacting with cellular signaling pathways. Notably, it has an inhibitory effect on histamine release from mast cells, which is linked to its modulation of intracellular calcium (Ca²⁺) levels.

The proposed mechanism involves the inhibition of Store-Operated Calcium Entry (SOCE), a crucial pathway for Ca²⁺ influx in non-excitable cells.

Figure 1: Proposed mechanism of this compound's inhibition of mast cell degranulation.

In this pathway, the binding of an antigen to IgE receptors on the mast cell surface activates Phospholipase C (PLC). PLC then generates inositol trisphosphate (IP3), which binds to IP3 receptors (IP3R) on the endoplasmic reticulum (ER). This triggers the release of Ca²⁺ from the ER stores. The depletion of Ca²⁺ in the ER is sensed by STIM1 proteins, which then activate ORAI1 channels in the plasma membrane, leading to a sustained influx of extracellular Ca²⁺ through SOCE. The resulting increase in cytosolic Ca²⁺ concentration is a critical signal for the degranulation of mast cells and the release of histamine and other inflammatory mediators. This compound is thought to inhibit this process by blocking the ORAI1 channels, thereby preventing the sustained Ca²⁺ influx required for degranulation.

Conclusion

This compound is a promising natural lignan with a documented presence in several plant species, most notably from the Piper genus. While its biological activities, particularly its role in modulating calcium signaling, are beginning to be understood, a significant gap remains in the quantitative analysis of its distribution in nature. The experimental protocols outlined in this guide provide a framework for the consistent extraction and quantification of this compound, which will be essential for future research and potential drug development. Further studies are warranted to fully elucidate its pharmacological potential and to establish a comprehensive profile of its natural occurrence.

References

- 1. Cubeb (Piper cubeba L.f.): A comprehensive review of its botany, phytochemistry, traditional uses, and pharmacological properties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. allstudyjournal.com [allstudyjournal.com]

- 3. researchgate.net [researchgate.net]

- 4. Tarennane and tarennone, two novel chalcone constituents from Tarenna attenuata - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Dihydrocubebin Anti-Inflammatory Studies in Animal Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of established animal models and detailed protocols for investigating the anti-inflammatory properties of dihydrocubebin, a lignan found in plants such as Piper cubeba. The protocols for two widely used models of acute inflammation, carrageenan-induced paw edema and lipopolysaccharide (LPS)-induced acute lung injury, are outlined. Additionally, this document details the investigation of the potential mechanism of action of this compound through the analysis of the NF-κB and MAPK signaling pathways.

Carrageenan-Induced Paw Edema Model

The carrageenan-induced paw edema model is a classical and highly reproducible method for evaluating the efficacy of acute anti-inflammatory agents.[1][2][3] Injection of carrageenan, a seaweed-derived polysaccharide, into the paw of a rodent induces a localized inflammatory response characterized by edema, erythema, and hyperalgesia.[2][4] This model is particularly useful for screening novel anti-inflammatory compounds.

Experimental Protocol

Materials:

-

This compound

-

Carrageenan (lambda, 1% w/v in sterile saline)

-

Vehicle for this compound (e.g., 0.5% carboxymethylcellulose [CMC] in water, or a solution containing DMSO, PEG-400, and saline)

-

Positive control: Indomethacin (10 mg/kg) or another suitable NSAID

-

Experimental animals: Male Wistar rats or Swiss albino mice (6-8 weeks old)

-

Plethysmometer or digital calipers

-

Syringes and needles for oral gavage and intraplantar injection

Procedure:

-

Animal Acclimatization: Acclimatize animals to the laboratory conditions for at least one week prior to the experiment.

-

Grouping: Randomly divide the animals into the following groups (n=6-8 per group):

-

Vehicle Control

-

This compound (e.g., 10, 25, 50 mg/kg, p.o.)

-

Positive Control (Indomethacin, 10 mg/kg, p.o.)

-

-

Drug Administration: Administer this compound or the vehicle orally (p.o.) via gavage 60 minutes before the induction of inflammation. Administer the positive control drug as per its recommended pre-treatment time.

-

Induction of Paw Edema: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each animal.[5]

-

Measurement of Paw Volume: Measure the paw volume of each animal using a plethysmometer at 0 hours (immediately before carrageenan injection) and at 1, 2, 3, 4, and 5 hours post-carrageenan injection.[5] Alternatively, paw thickness can be measured using digital calipers.

-

Data Analysis: Calculate the percentage inhibition of edema for each group at each time point using the following formula: % Inhibition = [ (Vc - Vt) / Vc ] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

-

Biochemical Analysis (Optional): At the end of the experiment, animals can be euthanized, and the paw tissue collected for the analysis of inflammatory mediators such as TNF-α, IL-1β, and IL-6 using ELISA.[6][7]

Data Presentation

Table 1: Effect of this compound on Carrageenan-Induced Paw Edema in Rats (Illustrative Data)

| Treatment Group | Dose (mg/kg) | Paw Volume Increase (mL) at 3 hours (Mean ± SEM) | Percentage Inhibition of Edema (%) |

| Vehicle Control | - | 0.85 ± 0.05 | - |

| This compound | 10 | 0.62 ± 0.04* | 27.1 |

| This compound | 25 | 0.45 ± 0.03 | 47.1 |

| This compound | 50 | 0.31 ± 0.02 | 63.5 |

| Indomethacin | 10 | 0.25 ± 0.02** | 70.6 |

*p<0.05, **p<0.01 compared to vehicle control. Data are hypothetical and for illustrative purposes.

Experimental Workflow

Carrageenan-Induced Paw Edema Experimental Workflow

Lipopolysaccharide-Induced Acute Lung Injury Model

LPS, a component of the outer membrane of Gram-negative bacteria, is a potent inducer of inflammation.[8] Intratracheal or intranasal administration of LPS in rodents leads to acute lung injury (ALI), characterized by neutrophil infiltration, pulmonary edema, and the release of pro-inflammatory cytokines, mimicking aspects of acute respiratory distress syndrome (ARDS).[5][6][9]

Experimental Protocol

Materials:

-

This compound

-

Lipopolysaccharide (LPS) from E. coli

-

Vehicle for this compound

-

Positive control: Dexamethasone (1 mg/kg)

-

Experimental animals: Male C57BL/6 mice (8-10 weeks old)

-

Intratracheal instillation device

-

Materials for bronchoalveolar lavage (BAL) and lung tissue homogenization

-

ELISA kits for TNF-α, IL-6, and IL-1β

-

Myeloperoxidase (MPO) activity assay kit

Procedure:

-

Animal Acclimatization and Grouping: Similar to the paw edema model, acclimatize and randomly group the animals.

-

Drug Administration: Administer this compound or vehicle orally 1 hour before LPS challenge.

-

Induction of ALI: Lightly anesthetize the mice and intratracheally instill LPS (e.g., 5 mg/kg in 50 µL of sterile saline).[7] The control group receives saline only.

-

Sample Collection: At a predetermined time point (e.g., 6 or 24 hours) after LPS instillation, euthanize the animals.

-

Bronchoalveolar Lavage (BAL): Perform BAL by lavaging the lungs with sterile PBS. Centrifuge the BAL fluid (BALF) to separate the cells from the supernatant. Count the total and differential inflammatory cells in the cell pellet. Use the supernatant for cytokine analysis.

-

Lung Tissue Analysis: Perfuse the lungs with saline to remove blood. Collect the lung tissue for:

-

Wet/Dry Weight Ratio: To assess pulmonary edema.

-

Myeloperoxidase (MPO) Assay: To quantify neutrophil infiltration.

-

Histopathology: Fix a portion of the lung in formalin for H&E staining to observe inflammatory cell infiltration and lung architecture changes.

-

Western Blot Analysis: Homogenize lung tissue to extract proteins for analyzing the expression of p-NF-κB, p-p38, p-ERK, and p-JNK.[1][10]

-

-

Cytokine Analysis: Measure the levels of TNF-α, IL-6, and IL-1β in the BALF and/or lung homogenates using ELISA kits.[11]

Data Presentation

Table 2: Effect of this compound on Inflammatory Markers in LPS-Induced ALI in Mice (Illustrative Data)

| Treatment Group | Dose (mg/kg) | Total Cells in BALF (x10⁵) | MPO Activity (U/g tissue) | TNF-α in BALF (pg/mL) |

| Sham Control | - | 0.5 ± 0.1 | 0.2 ± 0.05 | 25 ± 5 |

| LPS + Vehicle | - | 8.2 ± 0.7 | 2.5 ± 0.3 | 850 ± 90 |

| LPS + this compound | 25 | 5.1 ± 0.5 | 1.5 ± 0.2 | 520 ± 60* |

| LPS + this compound | 50 | 3.2 ± 0.4 | 0.9 ± 0.1 | 310 ± 45 |

| LPS + Dexamethasone | 1 | 2.5 ± 0.3 | 0.6 ± 0.1 | 250 ± 30 |

*p<0.05, **p<0.01 compared to LPS + Vehicle group. Data are hypothetical and for illustrative purposes.

Experimental Workflow

LPS-Induced Acute Lung Injury Experimental Workflow

Investigation of Signaling Pathways

The anti-inflammatory effects of many natural products, including lignans, are mediated through the modulation of key signaling pathways such as NF-κB and MAPKs.[12]

NF-κB Signaling Pathway

The transcription factor NF-κB is a master regulator of inflammation.[13] In its inactive state, it is sequestered in the cytoplasm by IκB proteins. Upon stimulation by inflammatory signals, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes.[14]

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) family, including p38, ERK, and JNK, are crucial for transducing extracellular stimuli into cellular responses, including the production of inflammatory mediators.[15][16]

Protocol for Western Blot Analysis

Materials:

-

Lung tissue homogenates from the ALI study

-

Protein extraction buffer (RIPA) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-p-NF-κB p65, anti-NF-κB p65, anti-p-p38, anti-p38, anti-p-ERK, anti-ERK, anti-p-JNK, anti-JNK, and anti-β-actin (as a loading control)

-

HRP-conjugated secondary antibodies

-

ECL detection reagent and imaging system

Procedure:

-

Protein Extraction and Quantification: Homogenize lung tissue in RIPA buffer, centrifuge to collect the supernatant, and determine the protein concentration using a BCA assay.[1]

-

SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 30-50 µg) on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the desired primary antibodies overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After further washing, apply the ECL reagent and visualize the protein bands using an imaging system.

-

Densitometry: Quantify the band intensities and normalize the levels of phosphorylated proteins to their total protein levels. Normalize all values to the loading control (β-actin).

Signaling Pathway Diagrams

References

- 1. pubcompare.ai [pubcompare.ai]

- 2. vetmed.tennessee.edu [vetmed.tennessee.edu]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Quantitative analysis of proinflammatory cytokines (IL-1beta, IL-6, TNF-alpha) in human skin wounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. dovepress.com [dovepress.com]

- 9. Flaxseed Lignans as Important Dietary Polyphenols for Cancer Prevention and Treatment: Chemistry, Pharmacokinetics, and Molecular Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Antioxidant, Anti-Inflammatory, Anti-Menopausal, and Anti-Cancer Effects of Lignans and Their Metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 13. This compound | C20H22O6 | CID 193042 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. Pharmacokinetics of intravenous and oral dihydrocodeine and its acid metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

Dihydrocubebin Cytotoxicity Assays in Cancer Cell Lines: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydrocubebin, a lignan found in plants of the Piper genus, has been investigated for its potential biological activities. Lignans as a class of compounds have demonstrated a range of effects, including anti-inflammatory, antioxidant, and cytotoxic properties against various cancer cell lines. These application notes provide an overview of the current understanding of this compound's cytotoxicity and offer detailed protocols for its evaluation in cancer cell lines, with a focus on HeLa (cervical cancer) and A549 (lung cancer) cells. While specific cytotoxic data for this compound in HeLa and A549 cell lines is limited in publicly available literature, this document summarizes existing data for other cell lines and provides a framework for researchers to conduct their own cytotoxicity assessments.

Data Presentation

Currently, there is limited specific data on the half-maximal inhibitory concentration (IC50) of this compound in HeLa and A549 cell lines. However, data from other human cancer cell lines provide an initial indication of its cytotoxic potential.

| Compound | Cell Line | Assay | IC50 | Citation |

| This compound | Human BC (Breast Cancer) | Colorimetric Method | > 5 µg/mL | [1] |

| This compound | Human KB (Nasopharyngeal Carcinoma) | Colorimetric Method | > 5 µg/mL | [1] |

| Cubebin | A549 (Lung Carcinoma) | MTT Assay | Data not specified, but showed significant anticancer activity | [2] |

Note: Cubebin is a closely related lignan, and its activity in A549 cells suggests that this compound may also exhibit cytotoxicity in this cell line.

Experimental Protocols

The following is a detailed protocol for determining the cytotoxicity of this compound using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay is a widely accepted method for assessing cell viability.

Protocol: MTT Assay for Cytotoxicity of this compound

1. Materials and Reagents:

-

HeLa or A549 cells

-

Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate cell culture medium

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Trypsin-EDTA solution

-

Phosphate Buffered Saline (PBS), pH 7.4

-

This compound (stock solution prepared in a suitable solvent like DMSO)

-

MTT solution (5 mg/mL in PBS, sterile filtered)

-

DMSO (Dimethyl sulfoxide) or Solubilization Solution (e.g., 10% SDS in 0.01 M HCl)

-

96-well cell culture plates

-

Microplate reader

2. Cell Seeding:

-

Culture HeLa or A549 cells in appropriate medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

When cells reach 70-80% confluency, detach them using Trypsin-EDTA.

-

Resuspend the cells in fresh medium and perform a cell count using a hemocytometer or automated cell counter.

-

Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.

-

Incubate the plate for 24 hours to allow cells to attach.

3. Compound Treatment:

-

Prepare a series of dilutions of this compound from the stock solution in a serum-free medium. It is recommended to use a broad concentration range initially (e.g., 0.1, 1, 10, 50, 100 µM) to determine the approximate IC50 value.

-

After 24 hours of cell attachment, carefully remove the medium from the wells.

-

Add 100 µL of the prepared this compound dilutions to the respective wells. Include wells with untreated cells (vehicle control) and wells with medium only (blank control).

-

Incubate the plate for 24, 48, or 72 hours, depending on the experimental design.

4. MTT Assay:

-

After the incubation period, add 10-20 µL of MTT solution (5 mg/mL) to each well.

-

Incubate the plate for 3-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

-

Carefully remove the medium containing MTT from each well.

-

Add 100-150 µL of DMSO or a solubilization solution to each well to dissolve the formazan crystals.

-

Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

5. Data Acquisition and Analysis:

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

-

Calculate the percentage of cell viability for each concentration of this compound using the following formula: % Cell Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Control Cells - Absorbance of Blank)] x 100

-

Plot the percentage of cell viability against the logarithm of the this compound concentration.

-

Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability, from the dose-response curve.

Visualization of Experimental Workflow and Potential Signaling Pathway

Experimental Workflow

References

Application Notes and Protocols: Dihydrocubebin Cytotoxicity Assessment using MTT Assay

Audience: Researchers, scientists, and drug development professionals.

Introduction

Dihydrocubebin, a lignan isolated from Piper cubeba, has been investigated for various pharmacological activities.[1] Assessing the cytotoxic potential of natural compounds like this compound is a critical step in drug discovery and development, particularly in the field of oncology. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used, reliable, and sensitive colorimetric method for evaluating cell viability and cytotoxicity.[2][3] This assay quantifies the metabolic activity of living cells, which serves as an indicator of cell health.[3]

The principle of the MTT assay lies in the ability of mitochondrial dehydrogenases in viable cells to reduce the yellow, water-soluble tetrazolium salt (MTT) into a purple, insoluble formazan product.[3][4] The amount of formazan produced is directly proportional to the number of living, metabolically active cells.[4] By dissolving the formazan crystals in a suitable solvent, the concentration can be determined by measuring the absorbance at a specific wavelength using a microplate reader. This allows for the quantitative determination of how a compound like this compound affects cell viability.

Experimental Protocol: MTT Assay for this compound Cytotoxicity

This protocol provides a step-by-step guide for determining the cytotoxic effects of this compound on adherent cancer cell lines.

Materials and Reagents:

-

This compound (ensure high purity)

-

Selected cancer cell line (e.g., MCF-7, HeLa, A549)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

-

Dimethyl sulfoxide (DMSO, cell culture grade)

-

Phosphate-buffered saline (PBS), sterile

-

96-well flat-bottom sterile microplates

-

Multichannel pipette

-

CO2 incubator (37°C, 5% CO2)

-

Microplate reader (capable of reading absorbance at 570 nm)

Procedure:

-

Cell Seeding:

-

Culture the selected cancer cell line in a T-75 flask until it reaches 80-90% confluency.

-

Trypsinize the cells, resuspend them in fresh complete medium, and perform a cell count using a hemocytometer or automated cell counter.

-

Seed the cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium.[5]

-

Include wells with medium only to serve as a blank control.

-

Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow the cells to adhere and enter the exponential growth phase.

-

-

Preparation of this compound Stock and Working Solutions:

-

Prepare a stock solution of this compound (e.g., 10 mM) in DMSO.

-

From the stock solution, prepare a series of working concentrations of this compound in serum-free medium. It is recommended to perform a serial dilution to obtain a range of concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration in the wells should be kept below 0.5% to avoid solvent-induced cytotoxicity.

-

-

Cell Treatment:

-

After the 24-hour incubation, carefully aspirate the medium from the wells.

-

Add 100 µL of the prepared this compound working solutions to the respective wells in triplicate.

-

Include a vehicle control group (cells treated with medium containing the same concentration of DMSO as the highest this compound concentration) and a negative control group (cells in complete medium only).

-

Incubate the plate for 24, 48, or 72 hours, depending on the experimental design, at 37°C in a 5% CO2 incubator.

-

-

MTT Assay:

-

Following the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well, including the controls.[6]

-

Incubate the plate for an additional 3-4 hours at 37°C.[7] During this time, viable cells will convert the MTT into formazan crystals, which will appear as purple precipitates.

-

Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.

-

Add 150 µL of DMSO to each well to dissolve the formazan crystals.[7][8]

-

Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan.[7]

-

-

Data Acquisition and Analysis:

-

Measure the absorbance of each well at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

-

Plot the percentage of cell viability against the concentration of this compound.

-

Determine the IC50 value, which is the concentration of this compound that inhibits 50% of cell growth. This can be calculated using software such as GraphPad Prism or by performing a non-linear regression analysis.[9]

-

Data Presentation: Cytotoxicity of this compound

| Cell Line | Cancer Type | Incubation Time (hours) | Hypothetical IC50 (µM) |

| MCF-7 | Breast Adenocarcinoma | 48 | 45.8 |

| HeLa | Cervical Cancer | 48 | 62.3 |

| A549 | Lung Carcinoma | 48 | 75.1 |

| HepG2 | Hepatocellular Carcinoma | 48 | 55.6 |

Note: The IC50 values presented are for illustrative purposes and should be determined experimentally.

Visualizations

A flowchart illustrating the major steps of the MTT assay for assessing cytotoxicity.

While the precise apoptotic pathway induced by this compound is not detailed in the provided search results, many cytotoxic natural compounds induce apoptosis through the intrinsic (mitochondrial) pathway. Doxorubicin, a well-known chemotherapeutic agent, has been shown to induce apoptosis through mechanisms involving p53 activation and the generation of reactive oxygen species (ROS).[10][11]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 4. Assessment of cytotoxicity of leaf extracts of Andrographis paniculata and Aspilia africana on murine cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 5. MTT (Assay protocol [protocols.io]

- 6. chondrex.com [chondrex.com]

- 7. broadpharm.com [broadpharm.com]

- 8. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 9. researchgate.net [researchgate.net]

- 10. Doxorubicin induces apoptosis in normal and tumor cells via distinctly different mechanisms. intermediacy of H(2)O(2)- and p53-dependent pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Mechanism of apoptosis induced by doxorubicin through the generation of hydrogen peroxide - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: Histamine Release Assay with Dihydrocubebin Treatment

For Researchers, Scientists, and Drug Development Professionals

Introduction

Histamine, a key mediator in allergic and inflammatory responses, is released from mast cells and basophils upon activation. The quantification of histamine release is a critical tool for studying the mechanisms of allergic reactions and for the discovery of novel anti-allergic and anti-inflammatory agents. Dihydrocubebin, a lignan isolated from Piper cubeba, has demonstrated inhibitory effects on histamine release, suggesting its potential as a therapeutic agent.

These application notes provide a detailed protocol for performing a histamine release assay to evaluate the efficacy of this compound in inhibiting mast cell degranulation. The protocol outlines methods for using both rat basophilic leukemia (RBL-2H3) cells, a common model for mast cell studies, and primary rat peritoneal mast cells (RPMCs).

Principle of the Assay

The histamine release assay is a method to quantify the amount of histamine released from mast cells or basophils following stimulation. Cells are first incubated with the test compound, in this case, this compound. Subsequently, a secretagogue (an agent that induces secretion) is added to trigger degranulation and the release of histamine into the supernatant. The amount of histamine released is then measured, typically using an enzyme-linked immunosorbent assay (ELISA), and compared to control groups to determine the inhibitory effect of the test compound.

Key Applications

-

Screening for Anti-Allergic Compounds: Evaluating the potential of test compounds like this compound to inhibit IgE-mediated histamine release.

-

Mechanism of Action Studies: Investigating the point of intervention of a drug within the mast cell degranulation signaling cascade by using different secretagogues that act on various parts of the pathway.

-

Drug Development: Assessing the efficacy and potency of potential drug candidates for the treatment of allergic diseases.

Experimental Data Summary

The following tables summarize the inhibitory effects of this compound on histamine release from RBL-2H3 cells and rat peritoneal mast cells (RPMCs) induced by various secretagogues.

Table 1: Effect of this compound on Histamine Release from RBL-2H3 Cells [1][2]

| Inducer (Concentration) | This compound (µM) | % Histamine Release (Mean ± SEM) | % Inhibition | IC₅₀ (µM) |

| DNP-BSA (20 ng/ml) | 0 | 34.56 ± 1.05 | - | \multirow{2}{}{Data not provided} |

| 100 | Not specified | 52.05 ± 3.85 | ||

| Thapsigargin (0.5 µM) | 0 | 36.44 ± 1.54 | - | \multirow{2}{}{Data not provided} |

| 100 | Not specified | 59.75 ± 1.48 | ||

| Ionomycin (1 µM) | 0 | 30.22 ± 1.99 | - | \multirow{2}{*}{Data not provided} |

| 100 | Not specified | 61.35 ± 8.88 |

Table 2: Effect of this compound on Histamine Release from Rat Peritoneal Mast Cells (RPMCs) [1][3][4]

| Inducer (Concentration) | This compound (µM) | % Histamine Release (Mean ± SEM) | % Inhibition | IC₅₀ (µM) |

| Compound 48/80 (10 µg/ml) | 0 | Not specified | No inhibition | Not applicable |

| 100 | Not specified | |||

| PMA (10 nM) + Ionomycin (0.1 µM) | 0 | Not specified | No inhibition | Not applicable |

| 100 | Not specified | |||

| Thapsigargin (0.5 µM) | 0 | 54.02 ± 0.97 | - | \multirow{2}{}{Data not provided} |

| 100 | Not specified | 60.65 ± 1.21 | ||

| Ionomycin (1 µM) | 0 | 79.52 ± 0.60 | - | \multirow{2}{}{Data not provided} |

| 100 | Not specified | 23.23 ± 7.19 |

Note: The data indicates that this compound inhibits histamine release induced by agents that increase intracellular calcium (Thapsigargin, Ionomycin) and through IgE-receptor crosslinking (DNP-BSA). However, it does not inhibit release induced by Compound 48/80 or PMA/Ionomycin, suggesting it acts on intracellular calcium signaling pathways.[1]

Experimental Protocols

Protocol 1: Histamine Release Assay using RBL-2H3 Cells

Materials:

-

RBL-2H3 cells

-

DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin

-

Anti-DNP IgE

-

DNP-BSA (Dinitrophenyl-bovine serum albumin)

-

This compound

-

Thapsigargin

-

Ionomycin

-